Phenylacetic acid mustard Phenylacetic acid mustard Phenylacetic Mustard is a nitrogen mustard analog and the active metabolite of Chlorambucil. It is used as a chemotherapeutic agent and aside from having clastogenic activity, it can also induce chromosome delay.
Brand Name: Vulcanchem
CAS No.: 10477-72-2
VCID: VC21347309
InChI: InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)
SMILES: C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol

Phenylacetic acid mustard

CAS No.: 10477-72-2

Cat. No.: VC21347309

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Phenylacetic acid mustard - 10477-72-2

CAS No. 10477-72-2
Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
IUPAC Name 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid
Standard InChI InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Standard InChI Key RQAFMLCWWGDNLI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl

Chemical Properties and Structure

Phenylacetic acid mustard exhibits specific chemical characteristics that influence its biological behavior and reactivity patterns. The compound possesses a molecular formula of C12H15Cl2NO2 with a corresponding molecular weight of 276.16 g/mol . Structurally, phenylacetic acid mustard features a phenyl ring substituted with an acetic acid group and a bis(2-chloroethyl)amino functionality, which constitutes the mustard group responsible for its alkylating properties.

The presence of the two chloroethyl groups attached to the nitrogen atom enables the formation of reactive aziridinium ion intermediates upon nucleophilic displacement of the chloride ions. These highly electrophilic intermediates readily react with nucleophilic centers in biological macromolecules, particularly the nitrogen atoms in DNA bases .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of phenylacetic acid mustard:

PropertyValue
Chemical FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Chemical ClassNitrogen mustard
TargetDNA Alkylator/Crosslinker
PathwayCell Cycle/DNA Damage
Parent CompoundChlorambucil

Phenylacetic acid mustard demonstrates moderate stability in physiological conditions, with studies indicating that it is hydrolytically slightly more stable than its parent compound chlorambucil .

Mechanism of Action

Phenylacetic acid mustard functions primarily as a DNA alkylator and crosslinker, targeting specific nucleophilic sites within the DNA structure . The mechanism of action involves an initial intramolecular cyclization following the departure of a chloride ion, resulting in the formation of a highly reactive aziridinium intermediate. This electrophilic species then undergoes nucleophilic attack by electron-rich centers in DNA, particularly the nitrogen atoms at various positions in purine and pyrimidine bases .

The alkylation process can occur at multiple sites within DNA bases, with the predominant targets being the N7 position of guanine, the N3 position of adenine, and various positions in pyrimidine nucleosides. These alkylation events can lead to the formation of interstrand and intrastrand crosslinks in DNA, disrupting its structure and function. The resulting DNA damage triggers various cellular responses, including cell cycle arrest, DNA repair mechanisms, and, ultimately, apoptosis if the damage exceeds repair capacity .

Reactions with Nucleosides and DNA

Detailed studies on the reactivity of phenylacetic acid mustard with 2'-deoxyribonucleosides have revealed specific patterns of adduct formation. Research conducted at physiological pH has demonstrated that phenylacetic acid mustard reacts with various heterocyclic atoms in nucleosides, including 2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), 2'-deoxy-5-methylcytidine (dMeC), and thymidine (T) .

Although hydrolysis represents the predominant reaction pathway for phenylacetic acid mustard in aqueous media, significant adduct formation occurs with nucleosides. The principal reaction sites have been identified as the N1 and N7 positions in adenine, the N7 position in guanine, and the N3 position in pyrimidine nucleosides .

Nucleoside Adduct Formation

Studies employing HPLC, HPLC/MS, and 1H-NMR techniques have characterized numerous adducts formed between phenylacetic acid mustard and various nucleosides. These investigations have identified compounds labeled as 5-31, representing different structural modifications resulting from alkylation at specific positions . The reaction products exhibit distinct chromatographic and spectroscopic profiles that enable their identification and characterization.

The relative distribution of adducts depends on several factors, including reaction conditions, nucleoside structure, and the inherent reactivity of different nucleophilic sites. The formation of these adducts plays a crucial role in the cytotoxic and mutagenic properties of phenylacetic acid mustard .

Comparative Studies with Chlorambucil

Research comparing the reactivity and biological properties of phenylacetic acid mustard with its parent compound chlorambucil has revealed several important differences and similarities. Studies indicate that phenylacetic acid mustard exhibits greater hydrolytic stability compared to chlorambucil, suggesting potentially prolonged activity in physiological environments .

Antitumor Activity Comparison

Comparative studies examining the antitumor potential of phenylacetic acid mustard and chlorambucil have demonstrated interesting differences in potency. In vivo experiments involving intraperitoneal administration in mouse models have shown that phenylacetic acid mustard consistently exhibits 1.8-1.9 times greater antitumor potency than chlorambucil, with an ED15 value of 8.0 mg/kg .

CompoundRelative Antitumor PotencyED15 Value
Phenylacetic acid mustard1.8-1.9× higher than chlorambucil8.0 mg/kg
ChlorambucilReference (1.0)~15 mg/kg (calculated)

Toxicity studies have also revealed that phenylacetic acid mustard causes 50% lethality at a dose of 15.9 mg/kg when administered as a single intraperitoneal injection in animal models . These findings highlight the enhanced potency of the metabolite compared to the parent drug, which may contribute to both therapeutic efficacy and toxicity profiles observed in clinical settings.

Biological Activity and Antitumor Properties

The biological activity of phenylacetic acid mustard has been extensively studied in various experimental models. As an alkylating agent targeting DNA, phenylacetic acid mustard exhibits significant cytotoxicity against rapidly dividing cells, making it particularly effective against neoplastic tissues. Its antitumor properties stem from its ability to form DNA adducts and crosslinks that interfere with cellular replication and transcription processes .

In vivo studies using intraperitoneal administration in murine models have demonstrated dose-dependent antitumor effects. At doses ranging from 5 to 20 mg/kg administered over 15 days, phenylacetic acid mustard showed significant tumor growth inhibition . These findings support the role of phenylacetic acid mustard as an active contributor to the therapeutic effects observed with chlorambucil treatment.

The cytotoxic effects of phenylacetic acid mustard also extend to normal tissues, particularly those with high proliferative rates, which explains the dose-limiting toxicities associated with chlorambucil therapy. The balance between antitumor efficacy and normal tissue toxicity represents an important consideration in the clinical application of nitrogen mustard compounds like phenylacetic acid mustard .

Analytical Applications

The development of analytical methods for detecting and quantifying phenylacetic acid mustard has facilitated pharmacokinetic and pharmacodynamic studies of chlorambucil. Of particular note is the use of deuterium-labeled analogs such as Phenylacetic Acid Mustard-D8, which serves as an internal standard in analytical and pharmacokinetic research .

Phenylacetic Acid Mustard-D8, with molecular formula C12H7Cl2NO2D8 and molecular weight of 284.21 g/mol, improves the accuracy of mass spectrometry and liquid chromatography techniques, enabling precise quantification of chlorambucil and its metabolites in biological samples . This stable isotope-labeled compound has become an essential tool for researchers studying the pharmacokinetics, metabolism, and tissue distribution of chlorambucil.

The availability of such analytical standards has enhanced the reliability of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research related to chlorambucil and phenylacetic acid mustard . These advances contribute to a better understanding of the clinical behavior of these compounds and their role in anticancer therapy.

Role in Cancer Chemotherapy

Chlorambucil remains an important chemotherapeutic agent in the treatment of chronic lymphocytic leukemia and other hematological malignancies, as well as certain autoimmune disorders. Understanding the chemical behavior and biological activity of its metabolite, phenylacetic acid mustard, provides valuable insights into the mechanisms underlying both therapeutic benefits and adverse effects associated with chlorambucil therapy .

The enhanced antitumor potency of phenylacetic acid mustard compared to chlorambucil suggests that the metabolite may be responsible for a significant portion of the clinical activity observed with chlorambucil administration. This understanding has implications for drug development efforts aimed at optimizing the therapeutic index of nitrogen mustard compounds in cancer treatment .

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